molecular formula C13H15NO5S B2688920 (2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid CAS No. 351001-16-6

(2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid

Cat. No.: B2688920
CAS No.: 351001-16-6
M. Wt: 297.33
InChI Key: UJOFRIDGPNJENE-WAYWQWQTSA-N
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Description

(2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C13H15NO5S and its molecular weight is 297.33. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The molecular structure of (2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid can be represented as follows:

  • Molecular Formula : C14H15NO4S
  • Molecular Weight : 293.34 g/mol
  • IUPAC Name : this compound

This compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antitumor Activity

Research indicates that derivatives of oxobutenoic acids exhibit significant antitumor activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in isolation; however, its structural analogs demonstrate promising results against prostate cancer cells (PC3) and other malignancies .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to decrease cell viability in vitro through the modulation of signaling pathways involved in cell growth.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that derivatives may possess antioxidant capabilities, reducing oxidative stress within cells.

Case Study 1: Antitumor Activity in Prostate Cancer

In a study examining various substituted oxobutenoic acids, one compound demonstrated an IC50 value of approximately 50 µM against PC3 cells, indicating significant cytotoxicity. The mechanism was linked to the downregulation of alpha1 adrenergic receptors, which play a role in cancer cell proliferation and survival .

Case Study 2: Inhibition of Type III Secretion System (T3SS)

Research into related compounds has revealed their potential to inhibit the Type III secretion system in pathogenic bacteria. This inhibition could represent a novel therapeutic approach against bacterial infections by targeting virulence factors rather than traditional antibiotic mechanisms .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 ValueCell LineReference
Compound AAntitumor50 µMPC3
Compound BT3SS Inhibition25 µMC. rodentium
Compound CAntioxidantNot specifiedVarious

Properties

IUPAC Name

(Z)-4-[(3-methoxycarbonyl-5-propylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-3-4-8-7-9(13(18)19-2)12(20-8)14-10(15)5-6-11(16)17/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOFRIDGPNJENE-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C=CC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=C(S1)NC(=O)/C=C\C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.